neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
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Description
The compound “neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate” is an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it can confer to certain compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluoromethyl group. The pyrazole ring is a heterocyclic aromatic ring, which means it contains atoms of at least two different elements and has a cyclic, planar structure with delocalized electrons . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the trifluoromethyl group. Pyrazoles can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The trifluoromethyl group is known for its high stability, which can influence the compound’s reactivity .Mechanism of Action
Future Directions
The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or agriculture, based on its molecular structure. Additionally, further studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .
Properties
IUPAC Name |
2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(2,3)6-19-9(18)15-7-5-17(4)16-8(7)11(12,13)14/h5H,6H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSCQQQQLKGUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)NC1=CN(N=C1C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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